benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Benzyl 3-azabicyclo[410]heptane-3-carboxylate is an organic compound with the molecular formula C13H15NO3 It is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the epoxidation and acylation of piperidine derivatives. One common method includes reacting piperidine with benzyl chloroperoxide to form N-benzyloxy-N-(3,4-epoxypiperidinyl) piperidine. This intermediate is then reacted with a chloroformate, such as methylchloroformate, to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
CAS No. |
1823660-76-9 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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